molecular formula C10H8BrNS2 B7441206 2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole

2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole

Cat. No.: B7441206
M. Wt: 286.2 g/mol
InChI Key: FSYVOLZYQSRAGM-UHFFFAOYSA-N
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Description

2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-bromo-2-propenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the benzothiazole ring allows for interactions with various molecular targets, potentially disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(2-Bromoprop-2-enylsulfanyl)-1H-imidazole
  • 2-(2-Bromoprop-2-enylsulfanyl)-N-methylacetamide
  • 2-(2-Bromoprop-2-enylsulfanyl)-1-methyl-1,2,4-triazole

Comparison: Compared to these similar compounds, 2-(2-Bromoprop-2-enylsulfanyl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. The benzothiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-(2-bromoprop-2-enylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS2/c1-7(11)6-13-10-12-8-4-2-3-5-9(8)14-10/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYVOLZYQSRAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CSC1=NC2=CC=CC=C2S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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